1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride
Overview
Description
The compound “1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride” is a type of organofluorine compound. These compounds are characterized by the presence of fluorine atoms in their structure and are known for their reactivity and potential uses in various fields such as pharmaceuticals, agrochemicals, and materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a chain of carbon atoms with fluorine atoms and an ethanesulfonyl fluoride group attached. The high electronegativity of fluorine would result in polar bonds with the carbon atoms, potentially giving the compound unique physical and chemical properties .Chemical Reactions Analysis
Organofluorine compounds are known for their reactivity, particularly in reactions involving the replacement of the fluorine atom, such as nucleophilic substitution reactions . The specific reactions that “this compound” might undergo would depend on various factors, including the reaction conditions and the presence of other reactants.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would be influenced by factors such as its molecular structure and the nature of the atoms and bonds within the molecule. For example, the presence of highly electronegative fluorine atoms could result in the compound having a high polarity .Scientific Research Applications
New Preparation Methods
A study introduced a novel preparation method for a related compound, 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride, highlighting the use of imidazole protective group to enable the formation of an intermediate monomer, which is crucial for the synthesis of such fluorinated compounds (Uematsu, Hoshi, & Ikeda, 2006).
Radiation-Induced Formation
Research on fluorine-containing ethanes under radiation revealed the formation of hydrogen fluoride from fluoroethanes, indicating the compound's potential in studying radiation chemistry and possibly in the development of radiation-sensitive materials (Chu & Heckel, 1976).
Fluorination Agents
Aminodifluorosulfinium salts, identified as selective fluorination reagents, demonstrate enhanced thermal stability and ease of handling compared to traditional fluorinating agents. These reagents, including their preparation and applications, provide insights into safer and more efficient fluorination methodologies (L’Heureux et al., 2010).
Applications in Synthesis
The compound and its derivatives find extensive use in the synthesis of fluorinated reagents, offering a variety of fluoroalkylsulfonic acids and their derivatives. These applications are critical in medicinal chemistry and the synthesis of novel functional materials, demonstrating the versatility of fluorinated compounds in chemical synthesis (Zhang et al., 2014).
Environmental and Health Impact Studies
Perfluorooctanesulfonyl fluoride-based compounds, including derivatives of the discussed compound, are prevalent in consumer products and have been studied for their accumulation in human and wildlife tissues. This research emphasizes the need for understanding the environmental and health impacts of fluorinated compounds (Kannan et al., 2004).
Future Directions
The study and application of organofluorine compounds is a dynamic field with potential for future developments in areas such as pharmaceuticals, agrochemicals, and materials science . The specific compound “1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride” could potentially be the subject of future research within these or other fields.
Mechanism of Action
Target of Action
It’s known to be a useful reactant in organic synthesis .
Mode of Action
It’s known to be used in the synthesis of other compounds , suggesting it may interact with various targets to facilitate chemical reactions.
Biochemical Pathways
Given its role in organic synthesis , it’s likely involved in various chemical reactions and pathways.
Pharmacokinetics
Its physical properties such as boiling point and molecular weight are known , which could influence its pharmacokinetic behavior.
Result of Action
It’s known to be a versatile co-solvent and additive for various battery systems , suggesting it may have significant effects in these applications.
Properties
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10O3S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSPIQIRIUYUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382152 | |
Record name | Perfluoro-2-ethoxyethanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67990-78-7 | |
Record name | Perfluoro-2-ethoxyethanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67990-78-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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